molecular formula C21H17FN4O4 B3894278 N-[(Z)-(4-fluorophenyl)methylideneamino]-2-(2-hydroxy-5-nitroanilino)-2-phenylacetamide

N-[(Z)-(4-fluorophenyl)methylideneamino]-2-(2-hydroxy-5-nitroanilino)-2-phenylacetamide

Cat. No.: B3894278
M. Wt: 408.4 g/mol
InChI Key: NDORNCNJQGKTIO-QRVIBDJDSA-N
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Description

N-[(Z)-(4-fluorophenyl)methylideneamino]-2-(2-hydroxy-5-nitroanilino)-2-phenylacetamide: is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a nitroanilino group, and a phenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(4-fluorophenyl)methylideneamino]-2-(2-hydroxy-5-nitroanilino)-2-phenylacetamide typically involves a multi-step process:

    Formation of the Schiff Base: The initial step involves the condensation of 4-fluorobenzaldehyde with aniline to form the Schiff base, N-[(Z)-(4-fluorophenyl)methylideneamino]aniline.

    Nitration: The Schiff base is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group, resulting in N-[(Z)-(4-fluorophenyl)methylideneamino]-2-nitroaniline.

    Hydroxylation: The nitroaniline derivative is hydroxylated using a suitable hydroxylating agent, such as hydrogen peroxide, to yield N-[(Z)-(4-fluorophenyl)methylideneamino]-2-(2-hydroxy-5-nitroanilino)aniline.

    Acylation: Finally, the hydroxylated product is acylated with phenylacetyl chloride in the presence of a base, such as pyridine, to obtain the target compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various substitution reactions.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(Z)-(4-fluorophenyl)methylideneamino]-2-(2-hydroxy-5-nitroanilino)-2-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and nitroanilino groups may facilitate binding to specific sites, while the phenylacetamide backbone provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(Z)-(4-chlorophenyl)methylideneamino]-2-(2-hydroxy-5-nitroanilino)-2-phenylacetamide
  • **N-[(Z)-(4-bromophenyl)methylideneamino]-2-(2-hydroxy-5-nitroanilino)-2-phenylacetamide
  • **N-[(Z)-(4-methylphenyl)methylideneamino]-2-(2-hydroxy-5-nitroanilino)-2-phenylacetamide

Uniqueness

The presence of the fluorophenyl group in N-[(Z)-(4-fluorophenyl)methylideneamino]-2-(2-hydroxy-5-nitroanilino)-2-phenylacetamide imparts unique electronic properties, which can influence its reactivity and binding affinity. This makes it distinct from its analogs with different substituents, such as chlorine, bromine, or methyl groups.

Properties

IUPAC Name

N-[(Z)-(4-fluorophenyl)methylideneamino]-2-(2-hydroxy-5-nitroanilino)-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O4/c22-16-8-6-14(7-9-16)13-23-25-21(28)20(15-4-2-1-3-5-15)24-18-12-17(26(29)30)10-11-19(18)27/h1-13,20,24,27H,(H,25,28)/b23-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDORNCNJQGKTIO-QRVIBDJDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=C(C=C2)F)NC3=C(C=CC(=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C\C2=CC=C(C=C2)F)NC3=C(C=CC(=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-(4-fluorophenyl)methylideneamino]-2-(2-hydroxy-5-nitroanilino)-2-phenylacetamide
Reactant of Route 2
N-[(Z)-(4-fluorophenyl)methylideneamino]-2-(2-hydroxy-5-nitroanilino)-2-phenylacetamide
Reactant of Route 3
N-[(Z)-(4-fluorophenyl)methylideneamino]-2-(2-hydroxy-5-nitroanilino)-2-phenylacetamide
Reactant of Route 4
Reactant of Route 4
N-[(Z)-(4-fluorophenyl)methylideneamino]-2-(2-hydroxy-5-nitroanilino)-2-phenylacetamide
Reactant of Route 5
N-[(Z)-(4-fluorophenyl)methylideneamino]-2-(2-hydroxy-5-nitroanilino)-2-phenylacetamide
Reactant of Route 6
Reactant of Route 6
N-[(Z)-(4-fluorophenyl)methylideneamino]-2-(2-hydroxy-5-nitroanilino)-2-phenylacetamide

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